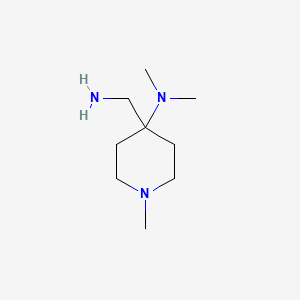

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include its role or use in various applications .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions of the reaction, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, specific rotation, and various spectroscopic properties .Scientific Research Applications

Synthesis and Polymerization

- Aminomethylation of electron-rich aromatics can be catalyzed by metal triflate-TMSCl systems, facilitating the synthesis of primary amine derivatives. This method allows for the introduction of an aminomethyl group onto various compounds, expanding the possibilities in organic synthesis (Sakai, Hirasawa, Hamajima, & Konakahara, 2003).

- Hindered amine light stabilizers (HALS) synthesized using molecules like 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine can be copolymerized with ethylene or propylene. These novel HALS have applications in the polymer industry, enhancing the light stability of various polymers (Wilén, Auer, Stranden, Näsman, Rotzinger, Steinmann, King, Zweifel, & Drewes, 2000).

Catalysis and Material Science

- Graphene-based catalysts can be used for the reduction of nitro compounds to amines, a crucial step in creating various biologically active molecules. These graphene-based systems offer advantages like high catalytic prowess and ease of recovery (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

- The aminomethylation of ortho-pyridyl C-H bonds catalyzed by group 3 metal complexes illustrates a novel approach in catalysis, leading to the creation of aminomethylated products (Nagae, Shibata, Tsurugi, & Mashima, 2015).

Biological and Pharmaceutical Research

- The neurotropic activity of certain 4-aminopyridine derivatives has been explored, showing potential for the development of novel bioactive molecules. These compounds could be structurally analogous to drugs like Tacrine, offering new avenues in pharmaceutical research (Zaliznaya, Varenichenko, Farat, & Markov, 2020).

Analytical Chemistry

- Amines, including derivatives of this compound, are vital in the chemical industry. Catalytic amination of biomass-based alcohols to produce amines is a significant process in the manufacture of various products (Pera‐Titus & Shi, 2014).

- Development of derivatization methods for the determination of free amines in wastewater showcases the importance of these compounds in environmental monitoring and analysis (You, Zhang, Zhang, Zhang, Yan, & Zhang, 2002).

Mechanism of Action

Target of Action

Similar compounds have been reported to target bacterial membranes . These targets play a crucial role in maintaining the structural integrity of the bacteria, making them potential targets for antibacterial development .

Mode of Action

It’s worth noting that cationic polymers, which include similar compounds, are known to interact with bacterial membranes . This interaction can lead to membrane damage, resulting in the death of the bacteria .

Biochemical Pathways

It’s important to note that the disruption of bacterial membranes can affect various biochemical pathways within the bacteria, leading to their death .

Result of Action

The primary result of the action of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine, based on similar compounds, is the disruption of bacterial membranes . This disruption can lead to the death of the bacteria, providing a potential mechanism for antibacterial activity .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(2)9(8-10)4-6-12(3)7-5-9/h4-8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOZCKVJAIJJEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424417 |

Source

|

| Record name | 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-12-3 |

Source

|

| Record name | 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)